molecular formula C23H24ClN3O3 B2512062 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775431-22-5

1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2512062
CAS No.: 1775431-22-5
M. Wt: 425.91
InChI Key: OJXIAEMIXICBBA-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a useful research compound. Its molecular formula is C23H24ClN3O3 and its molecular weight is 425.91. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors and Pharmacokinetics

Compounds with structures resembling "1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine" serve as potent and selective chemical inhibitors. For instance, chemical inhibitors targeting cytochrome P450 isoforms in human liver microsomes are crucial for assessing drug-drug interactions due to the metabolism of various drugs by these enzymes. Such inhibitors help in deciphering the specific CYP isoforms involved in drug metabolism, thereby predicting potential interactions when multiple drugs are co-administered (Khojasteh et al., 2011).

Drug Design and Therapeutic Applications

The unique structural features of compounds like "this compound" contribute significantly to their binding with various enzymes and receptors, exhibiting a range of bioactivities. Research in developing 1,3,4-oxadiazole-based derivatives is an area of intense interest due to their potential in eliciting diverse biological activities, making them valuable in the treatment of various ailments. These activities include anticancer, antifungal, antibacterial, and antitubercular properties, among others (Verma et al., 2019).

Pharmacology and Receptor Interaction

Arylcycloalkylamines, including phenylpiperidines, are recognized for their pharmacophoric groups in several antipsychotic agents, indicating that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. This highlights the importance of structural elements in influencing receptor interactions, which is crucial for designing drugs with targeted actions (Sikazwe et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on this .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, synthesizing it in a more efficient or scalable way, or exploring its potential uses .

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-29-20-8-7-17(13-19(20)24)15-22(28)27-11-9-16(10-12-27)14-21-25-23(26-30-21)18-5-3-2-4-6-18/h2-8,13,16H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXIAEMIXICBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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